molecular formula C22H24N6O B2937368 N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946290-21-7

N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2937368
CAS RN: 946290-21-7
M. Wt: 388.475
InChI Key: VYCZPORTTSEUNI-UHFFFAOYSA-N
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Description

The compound is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been shown to exhibit various biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, pyrazolo[3,4-d]pyrimidines can be synthesized from certain starting materials like α,α-ketene dithioacetals .

Scientific Research Applications

Nucleotide Synthesis and Modification

Pyrazolo[3,4-d]pyrimidine derivatives have been utilized in the synthesis of oligonucleotides with labile base-protecting groups, offering a milder and more rapid deprotection step in oligonucleotide synthesis. This approach facilitates the preparation of modified DNA containing alkali-labile bases, which are crucial for specific scientific applications, such as gene editing and molecular biology research (Schulhof, Molko, & Teoule, 1987).

Heterocyclic Chemistry and Drug Synthesis

Compounds within the pyrazolo[3,4-d]pyrimidine family have been synthesized for their potential in creating new pharmaceuticals. For instance, a method for synthesizing highly substituted pyrazolo[1,5-a]pyrimidines was developed, showing the versatility of these compounds in drug discovery and development. This approach underscores the importance of these derivatives in synthesizing molecules with potential therapeutic applications (Cobo et al., 2018).

Antiviral Research

Pyrazolo[3,4-d]pyrimidine derivatives have shown antiviral activity, particularly against retroviruses. This highlights their potential in developing treatments or research tools for studying viral infections. The ability to inhibit retrovirus replication in cell culture points to the therapeutic potential of these compounds in managing diseases caused by retroviruses, such as HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Cytotoxicity and Cancer Research

The synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some compounds showing in vitro cytotoxic activity against cancer cell lines. This demonstrates the potential use of these derivatives in cancer research, either as therapeutic agents or as tools to study cancer cell biology (Hassan, Hafez, & Osman, 2014).

Future Directions

While specific future directions for this compound are not available, research into pyrazolo[3,4-d]pyrimidines and related compounds continues due to their potential biological activities .

properties

IUPAC Name

4-N-(3-methoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-15(2)13-23-22-26-20(25-16-8-7-11-18(12-16)29-3)19-14-24-28(21(19)27-22)17-9-5-4-6-10-17/h4-12,14-15H,13H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCZPORTTSEUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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